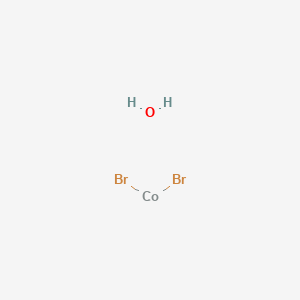

Cobalt(II) bromide hydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

dibromocobalt;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Co.H2O/h2*1H;;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTZAWYGLXXRSO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Co](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CoH2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583555 | |

| Record name | Dibromocobalt--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85017-77-2 | |

| Record name | Dibromocobalt--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cobalt(II) Bromide Hydrate from Cobalt Hydroxide

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of cobalt(II) bromide hydrate (CoBr₂·xH₂O) from cobalt(II) hydroxide. Designed for researchers, chemists, and drug development professionals, this document details the underlying chemical principles, a step-by-step experimental protocol, purification techniques, and robust analytical methods for product validation. Emphasis is placed on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the synthetic pathway. All procedures are presented with rigorous adherence to safety and environmental best practices.

Introduction and Strategic Importance

Cobalt(II) bromide, particularly in its hydrated forms, is a versatile inorganic compound with significant applications in modern chemistry. It serves as a crucial catalyst in a multitude of organic reactions, including cross-coupling, C-C bond formations, and polymerizations.[1][2] Its utility extends to electroplating, where it acts as a source of cobalt ions for creating corrosion-resistant coatings, and in the synthesis of advanced magnetic materials.[3][4] The hydrated form, typically cobalt(II) bromide hexahydrate (CoBr₂·6H₂O), is a red-purple crystalline solid, which contrasts with the green anhydrous form.[5] This hygroscopic nature necessitates careful handling and storage to maintain its structural integrity.[1]

This guide focuses on a direct and efficient synthesis route starting from cobalt(II) hydroxide, a readily available precursor. The chosen method is an acid-base neutralization reaction, valued for its high atom economy and straightforward execution.

The Chemistry of Synthesis: A Mechanistic Overview

The synthesis of this compound from cobalt(II) hydroxide is fundamentally an acid-base neutralization reaction. Cobalt(II) hydroxide, Co(OH)₂, is a basic hydroxide that is sparingly soluble in water but reacts readily with acids to form the corresponding cobalt(II) salt and water.[5]

The Core Reaction:

The reaction proceeds by treating solid cobalt(II) hydroxide with aqueous hydrobromic acid (HBr). The bromide ions displace the hydroxide ions, and the cobalt ion becomes solvated by water molecules, ultimately crystallizing as a hydrate. The most common hydrate formed from aqueous solution at room temperature is the hexahydrate.[5][6]

Molecular Equation: Co(OH)₂(s) + 2HBr(aq) → CoBr₂(aq) + 2H₂O(l)

Upon evaporation of the solvent, the hydrated salt crystallizes out of solution: CoBr₂(aq) + 6H₂O(l) → CoBr₂·6H₂O(s)

Causality of Reagent Choice:

-

Cobalt(II) Hydroxide: A suitable starting material due to its basicity and the fact that its byproduct (water) does not introduce impurities that are difficult to separate from the final product. An alternative, cobalt(II) carbonate (CoCO₃), can also be used, which reacts with HBr to produce cobalt(II) bromide, water, and carbon dioxide gas.[7][8]

-

Hydrobromic Acid: Provides the bromide counter-ion and the acidic medium necessary to dissolve the cobalt hydroxide. The concentration of HBr can be adjusted to control the reaction rate.

Comprehensive Experimental Protocol

This section details the complete workflow for the synthesis, purification, and validation of cobalt(II) bromide hexahydrate.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier | Notes |

| Cobalt(II) Hydroxide | Co(OH)₂ | 92.95 | ≥95% | Standard Supplier | Should be a fine powder to ensure a good reaction rate. |

| Hydrobromic Acid | HBr | 80.91 | 48% (w/w) aq. soln. | Standard Supplier | Highly corrosive. Handle with extreme care. |

| Deionized Water | H₂O | 18.02 | High Purity | In-house | Used for rinsing and recrystallization. |

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis and analysis of this compound.

Step-by-Step Synthesis Procedure

Safety First: This procedure must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory. Hydrobromic acid is highly corrosive and can cause severe burns.[9]

-

Preparation: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 9.30 g (0.10 mol) of cobalt(II) hydroxide. To this, add 50 mL of deionized water to create a slurry.

-

Reaction: Slowly, and with continuous stirring, add 25.5 mL (0.22 mol, a 10% molar excess) of 48% hydrobromic acid to the cobalt(II) hydroxide slurry. The addition should be done dropwise or in small portions to control the exothermic reaction. The slurry will begin to dissolve, and the solution will turn a characteristic pink-red color.

-

Completion: After the addition is complete, gently heat the solution to approximately 60-70°C on a hot plate, while stirring, for 30 minutes. This ensures the complete neutralization of the cobalt hydroxide. The solution should be a clear, deep red.

-

Filtration: If any unreacted solid remains, perform a hot gravity filtration to remove it, collecting the clear filtrate.

-

Concentration: Gently heat the filtrate to reduce its volume by about half. This will create a supersaturated solution ready for crystallization. Do not boil vigorously, as this can lead to the formation of cobalt oxides.

Purification by Recrystallization

The principle of recrystallization is based on the higher solubility of cobalt(II) bromide in hot water compared to cold water.[1][10] This allows for the separation of the desired product from soluble impurities.

-

Cooling: Cover the flask containing the hot, concentrated solution and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.

-

Inducing Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the red-purple crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount (5-10 mL) of ice-cold deionized water to remove any residual HBr and soluble impurities from the crystal surfaces.

-

Drying: Dry the crystals on the filter paper by drawing air through them for several minutes. For final drying, the product can be transferred to a desiccator. The final product is cobalt(II) bromide hexahydrate, CoBr₂·6H₂O.

Product Characterization and Quality Control

A self-validating protocol requires robust analytical methods to confirm the identity and purity of the synthesized compound.

Yield Calculation

The theoretical yield is the maximum amount of product that can be formed based on the stoichiometry of the limiting reactant.

-

Limiting Reactant: Cobalt(II) Hydroxide (0.10 mol)

-

Molar Mass of CoBr₂·6H₂O: 326.83 g/mol [11]

-

Theoretical Yield: 0.10 mol × 326.83 g/mol = 32.68 g

The percent yield is calculated as: Percent Yield = (Actual Yield / Theoretical Yield) × 100% [12]

A typical yield for this synthesis, when performed with care, should be in the range of 85-95%.

Purity Assay: Complexometric EDTA Titration

The purity of the cobalt(II) salt can be accurately determined by a complexometric titration with ethylenediaminetetraacetic acid (EDTA).[1] Cobalt(II) ions form a stable 1:1 complex with EDTA.

Reaction: Co²⁺ + [EDTA]⁴⁻ → [Co(EDTA)]²⁻

Brief Protocol:

-

Sample Preparation: Accurately weigh approximately 0.3-0.4 g of the synthesized CoBr₂·6H₂O, dissolve it in 100 mL of deionized water.

-

Buffering: Add an ammonia-ammonium chloride buffer to adjust the pH to approximately 10.

-

Indication: Add a few drops of a suitable indicator, such as Murexide or Eriochrome Black-T.[2][10]

-

Titration: Titrate the solution with a standardized 0.01 M EDTA solution until the endpoint color change is observed (e.g., pink to blue for Eriochrome Black-T).[10]

-

Calculation: The moles of cobalt can be calculated from the volume and molarity of the EDTA solution used. This allows for the determination of the weight percent of cobalt in the sample, which can be compared to the theoretical value for CoBr₂·6H₂O.

Spectroscopic Confirmation: UV-Visible Spectroscopy

Aqueous solutions of cobalt(II) salts containing the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, exhibit a characteristic pink or red color. This is due to an absorption in the visible region of the electromagnetic spectrum.

-

Procedure: Prepare a dilute aqueous solution of the synthesized product.

-

Analysis: Record the UV-Visible spectrum from 400-700 nm.

-

Expected Result: The spectrum should show a characteristic absorption maximum (λ_max) at approximately 510-540 nm, which is indicative of the [Co(H₂O)₆]²⁺ octahedral complex.[13] The intensity of this peak is directly proportional to the concentration of the cobalt complex, following the Beer-Lambert Law.

Safety and Waste Management

Hazard Assessment

-

Cobalt(II) Hydroxide & Cobalt(II) Bromide: Harmful if swallowed or inhaled. May cause skin and respiratory sensitization. Cobalt compounds are classified as possible carcinogens.

-

Hydrobromic Acid (48%): Causes severe skin burns and eye damage. May cause respiratory irritation. Highly corrosive.[9]

Engineering and Personal Controls

-

Engineering: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of dusts and vapors. An eyewash station and safety shower must be readily accessible.

-

PPE: Wear chemical-resistant gloves (nitrile or neoprene), chemical safety goggles, and a lab coat at all times.

Waste Disposal

Principle: Under no circumstances should cobalt-containing waste be disposed of down the drain. All cobalt waste must be treated as hazardous.[5]

-

Collection: Collect all aqueous waste containing cobalt and bromide ions into a designated, clearly labeled hazardous waste container. This includes the filtrate from the recrystallization and any rinsing solutions.

-

Neutralization: If necessary, carefully neutralize any excess acid in the waste stream by the slow addition of a base like sodium carbonate or sodium hydroxide.

-

Precipitation (Optional but Recommended): For larger volumes of aqueous waste, the cobalt can be precipitated out of solution. Slowly add a solution of sodium hydroxide or sodium carbonate while stirring to precipitate insoluble cobalt(II) hydroxide or cobalt(II) carbonate. This reduces the volume of hazardous liquid.

-

Final Disposal: The collected liquid waste and any precipitated solid sludge must be disposed of through an accredited environmental health and safety (EHS) office or a licensed hazardous waste contractor.[6]

Conclusion

The synthesis of this compound from cobalt(II) hydroxide via acid-base neutralization is a reliable and efficient laboratory procedure. By carefully controlling reaction conditions, particularly during the addition of hydrobromic acid and the subsequent recrystallization, a high-purity product can be consistently obtained. The validation of this product through stoichiometric yield calculations, complexometric titration, and UV-Visible spectroscopy provides a robust framework for quality assurance. Adherence to the stringent safety and waste disposal protocols outlined in this guide is paramount to ensure a safe and environmentally responsible synthesis.

References

- 1. CAS 85017-77-2: Cobalt(II)bromide hydrate | CymitQuimica [cymitquimica.com]

- 2. COBALT(II) BROMIDE | 7789-43-7 [chemicalbook.com]

- 3. Home Page [chem.ualberta.ca]

- 4. Cobalt(II) bromide - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. research.aalto.fi [research.aalto.fi]

- 7. Cobalt (II) Bromide Hexahydrate | CAS 13762-12-4 | High Purity Reagent [prochemonline.com]

- 8. CN104192917B - Nickel-cobalt sulfate continuous-crystallizing process - Google Patents [patents.google.com]

- 9. Cobalt dibromide | Br2Co | CID 24610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cobalt(II) bromide hexahydrate Exporter | Cobalt(II) bromide hexahydrate Exporting Company | Cobalt(II) bromide hexahydrate International Distributor [multichemexports.com]

- 11. mt.com [mt.com]

- 12. brainly.com [brainly.com]

- 13. researchgate.net [researchgate.net]

determination of water of hydration in cobalt(II) bromide

An In-Depth Technical Guide to the Determination of Water of Hydration in Cobalt(II) Bromide

Abstract

Hydrated salts, crystalline solids that contain water molecules within their lattice structure, are fundamental in various chemical applications. The precise quantity of this "water of hydration" dictates the compound's stoichiometry, molar mass, and reactivity. Cobalt(II) bromide is an exemplary case, existing in several hydrated forms, most commonly as cobalt(II) bromide hexahydrate (CoBr₂·6H₂O). The transition between its hydrated and anhydrous states is marked by a distinct color change, a property leveraged in applications like humidity indicators.[1] For researchers and drug development professionals, accurately determining the water of hydration is critical for stoichiometric calculations, process control, and ensuring material quality. This guide provides a comprehensive overview of the principles and methodologies for the precise determination of the water of hydration in cobalt(II) bromide, focusing on gravimetric and instrumental techniques.

The Nature of Hydration in Cobalt(II) Bromide

Cobalt(II) bromide is hygroscopic, meaning it readily absorbs moisture from the atmosphere to form hydrates.[2][3] The most common stable form at room temperature is the hexahydrate, a red-purple crystalline solid.[1][2] Upon heating, it undergoes a stepwise dehydration process. Understanding these transitions is fundamental to selecting the appropriate analytical method.

-

Anhydrous Cobalt(II) Bromide (CoBr₂): Appears as bright green crystals.[2][3]

-

Cobalt(II) Bromide Hexahydrate (CoBr₂·6H₂O): Exists as red-purple crystals.[1][2] It loses four water molecules at 100°C to form the dihydrate.[2][4]

-

Cobalt(II) Bromide Dihydrate (CoBr₂·2H₂O): A purple intermediate.[4][5] Further heating to 130°C removes the remaining two water molecules to yield the anhydrous form.[2]

The coordination of water molecules directly to the cobalt(II) ion is responsible for the red-purple color of the hexahydrate.[6] The removal of these water ligands changes the coordination geometry around the cobalt ion, resulting in the green color of the anhydrous salt.[6]

Table 1: Physicochemical Properties of Cobalt(II) Bromide Forms

| Property | Anhydrous (CoBr₂) | Hexahydrate (CoBr₂·6H₂O) |

| Molar Mass | 218.74 g/mol [2][3] | 326.83 g/mol [2][7] |

| Appearance | Bright green crystals[2][3] | Red-purple crystals[1][2] |

| Density | 4.909 g/cm³[2][3] | 2.46 g/cm³[1][2] |

| Melting Point | 678 °C[2][8] | 47 °C (dehydrates)[2][9] |

Primary Method: Gravimetric Analysis by Dehydration

Gravimetric analysis is a robust and accessible quantitative method that relies on the measurement of mass.[10][11] For hydrates, this involves heating a precisely weighed sample to drive off the volatile water molecules and then weighing the remaining anhydrous salt.[10][12]

Principle of the Method

The law of conservation of mass is the bedrock of this technique.[13] By measuring the initial mass of the hydrated salt and the final mass of the anhydrous product, the mass of the water lost can be determined by subtraction.[14][15][16] This mass difference allows for the calculation of the mole ratio between the anhydrous salt and water, revealing the empirical formula of the hydrate.[13][14][17]

Causality: This method is effective for cobalt(II) bromide because the water of hydration can be removed at temperatures well below the decomposition point of the anhydrous salt itself.[2][15] The distinct, stepwise dehydration allows for controlled removal of water.

Experimental Protocol

This protocol is designed as a self-validating system, where heating to a constant mass ensures the complete removal of water.

-

Crucible Preparation:

-

Place a clean porcelain crucible and its lid on a clay triangle supported by a ring stand.

-

Heat the crucible with a Bunsen burner, gently at first, then strongly for 5-10 minutes to drive off any adsorbed moisture.[10]

-

Using crucible tongs, move the crucible and lid to a desiccator to cool to room temperature. This prevents the hot crucible from reabsorbing atmospheric moisture.

-

Once cool, weigh the empty crucible and lid to the nearest 0.001 g.

-

Repeat the heating, cooling, and weighing cycle until two consecutive masses agree within ±0.002 g. This is known as heating to a constant mass.

-

-

Sample Analysis:

-

Add approximately 2-3 grams of the hydrated cobalt(II) bromide sample to the pre-weighed crucible.

-

Weigh the crucible, lid, and sample accurately, recording the mass.[10]

-

Place the crucible with the sample on the clay triangle, leaving the lid slightly ajar to allow water vapor to escape.[10]

-

Begin heating gently to avoid spattering of the sample. The color will change from red-purple to purple and finally to green.

-

Increase the heat and maintain a temperature of approximately 140-150°C for 15 minutes to ensure complete dehydration to the anhydrous form.[2]

-

Turn off the burner, place the lid on the crucible, and transfer it to the desiccator to cool completely.

-

Weigh the cooled crucible, lid, and anhydrous sample.

-

Repeat the process of heating (for 10 minutes), cooling, and weighing until a constant mass is achieved.[12]

-

Workflow and Calculations

Caption: Workflow for Gravimetric Determination of Water of Hydration.

-

Mass of hydrated salt = (Mass of crucible + hydrate) - (Mass of empty crucible)

-

Mass of anhydrous salt = (Mass of crucible + anhydrous salt after final heating) - (Mass of empty crucible)

-

Mass of water lost = (Mass of hydrated salt) - (Mass of anhydrous salt)

-

Moles of anhydrous CoBr₂ = Mass of anhydrous CoBr₂ / 218.74 g/mol

-

Moles of H₂O = Mass of water lost / 18.02 g/mol

-

Mole ratio (n) = Moles of H₂O / Moles of anhydrous CoBr₂ The result should be rounded to the nearest whole number to determine the integer 'n' in the formula CoBr₂·nH₂O.

Instrumental Method: Thermogravimetric Analysis (TGA)

For a more detailed and automated analysis, Thermogravimetric Analysis (TGA) is the method of choice.[19] TGA provides quantitative information on mass changes associated with transitions as a function of temperature.[20][21]

Principle of the Method

A TGA instrument contains a highly sensitive microbalance that measures the mass of a sample in real-time as it is heated in a controlled atmosphere according to a specified temperature program. The output, a thermogram, plots percent mass loss versus temperature.

Expertise & Causality: The TGA thermogram of CoBr₂·6H₂O will not show a single smooth mass loss. Instead, it will display distinct, sharp steps. The first step, starting around 100°C, corresponds to the loss of four water molecules to form the dihydrate. A second step, around 130°C, corresponds to the loss of the final two water molecules to form the anhydrous salt.[2] The precise mass loss at each step provides a robust validation of the dehydration pathway.

Experimental Workflow

Caption: Conceptual Workflow for Thermogravimetric Analysis (TGA).

Data Interpretation

The resulting thermogram is analyzed to determine the percentage mass loss for each dehydration step. This experimental mass loss is then compared to the theoretical value.

Table 2: Theoretical Mass Loss for CoBr₂·6H₂O Dehydration

| Transition | Molar Mass Change | Water Molecules Lost | Theoretical Mass Loss (%) |

| CoBr₂·6H₂O → CoBr₂·2H₂O | 326.83 → 254.77 g/mol | 4 | (4 × 18.02 / 326.83) × 100% = 22.05% |

| CoBr₂·2H₂O → CoBr₂ | 254.77 → 218.74 g/mol | 2 | (2 × 18.02 / 326.83) × 100% = 11.03% |

| Overall: CoBr₂·6H₂O → CoBr₂ | 326.83 → 218.74 g/mol | 6 | (6 × 18.02 / 326.83) × 100% = 33.08% |

Confirmatory Method: Spectroscopic Analysis

While not typically used for primary quantification of hydration water, spectroscopic techniques are invaluable for confirming the presence or absence of water and understanding its bonding environment.[19][22][23]

Principle of the Method

Vibrational spectroscopy, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, can detect the characteristic vibrations of water molecules.[19] The O-H stretching and H-O-H bending modes of water produce distinct absorption bands in the IR spectrum.

Causality: A sample of CoBr₂·6H₂O will show broad absorbance peaks characteristic of water (typically around 3400 cm⁻¹ for O-H stretching). Upon successful dehydration to anhydrous CoBr₂, these peaks will be absent from the spectrum, providing definitive qualitative proof of water removal.

Caption: Spectroscopic Confirmation of Dehydration.

Summary and Comparison of Methods

| Feature | Gravimetric Analysis | Thermogravimetric Analysis (TGA) | Spectroscopic Analysis (FT-IR) |

| Principle | Measurement of mass loss upon heating.[10] | Continuous measurement of mass vs. temperature.[19][20] | Detection of molecular vibrations.[19] |

| Data Output | Discrete mass values. | Thermogram (Mass % vs. T°C). | Spectrum (Absorbance vs. Wavenumber). |

| Nature | Quantitative. | Quantitative. | Qualitative / Confirmatory. |

| Key Insight | Overall water content (n). | Stepwise dehydration profile and thermal stability. | Presence/absence of water; bonding environment. |

| Equipment | Analytical balance, furnace/burner, desiccator. | TGA Instrument. | FT-IR Spectrometer. |

| Trustworthiness | High, validated by heating to constant mass. | Very high, precise temperature and mass control. | High, provides definitive structural evidence. |

Conclusion

The determination of the water of hydration in cobalt(II) bromide is a critical analytical procedure for ensuring chemical accuracy and material integrity. Gravimetric analysis by heating offers a reliable and accessible method for quantifying the total water content, with its protocol containing the self-validating step of heating to a constant mass. For a more sophisticated analysis of the dehydration pathway and thermal stability, Thermogravimetric Analysis (TGA) is the superior instrumental technique, providing precise data on the stepwise loss of water molecules. Finally, spectroscopic methods like FT-IR serve as essential confirmatory tools to verify the complete removal of water at a molecular level. The selection of a method should be guided by the specific requirements of the analysis, from routine quality control to in-depth materials characterization.

References

- 1. buy Cobalt(II) bromide hydrate Crystalline manufacturers - FUNCMATER [funcmater.com]

- 2. Cobalt(II) bromide - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. COBALT(II) BROMIDE | 7789-43-7 [chemicalbook.com]

- 6. Cobalt - Wikipedia [en.wikipedia.org]

- 7. Cobalt bromide, hexahydrate | Br2CoH12O6 | CID 86641719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cobalt (II) Bromide Anhydrous (CoBr2), CAS No: 7789-43-7 [axiomchem.com]

- 9. WebElements Periodic Table » Cobalt » cobalt dibromide hexahydrate [webelements.com]

- 10. more.juniata.edu [more.juniata.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. SSERC | Water in a hydrated salt [sserc.org.uk]

- 13. science.valenciacollege.edu [science.valenciacollege.edu]

- 14. scribd.com [scribd.com]

- 15. cowmeadow.pbworks.com [cowmeadow.pbworks.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. Solved A 7.4444 g sample of an unknown hydrate of cobalt(II) | Chegg.com [chegg.com]

- 19. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Spectroscopic methods in gas hydrate research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Crystal Structure of Cobalt(II) Bromide Hexahydrate: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the crystal structure of Cobalt(II) bromide hexahydrate (CoBr₂·6H₂O). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in experimental data and crystallographic principles. Herein, we will dissect the intricacies of its crystal lattice, the coordination environment of the cobalt ion, and the experimental methodology required for its definitive structural elucidation.

Introduction: The Significance of Hydrated Metal Halides

Cobalt(II) bromide, in its hydrated form, is more than a simple inorganic salt; it is a compound where the precise arrangement of water molecules and bromide ions around the central cobalt atom dictates its physical and chemical properties. Understanding this three-dimensional architecture is paramount for applications ranging from catalysis to materials science and is a foundational piece of knowledge in coordination chemistry. The hexahydrate, appearing as red-purple hygroscopic crystals, represents the most common hydrated form under ambient conditions. Its structure provides a classic example of octahedral coordination and the role of hydrogen bonding in stabilizing a crystal lattice.

Unveiling the Crystal Structure: From Formula to Three-Dimensional Reality

While often written as CoBr₂·6H₂O, the true structural formula of Cobalt(II) bromide hexahydrate is more accurately represented as [Co(H₂O)₄Br₂]·2H₂O [1]. This notation immediately reveals a critical insight: not all water molecules are equivalent. Four are directly bonded to the cobalt ion (aqua ligands), while two exist as water of hydration within the crystal lattice.

A definitive single-crystal X-ray diffraction study has elucidated the precise atomic arrangement, revealing a monoclinic crystal system with the space group C2/m[1]. This level of detail is crucial for any meaningful analysis or computational modeling of the compound.

Crystallographic Data Summary

The fundamental parameters defining the crystal structure of Cobalt(II) bromide hexahydrate are summarized in the table below. These values are the direct output of a successful single-crystal X-ray diffraction experiment and subsequent structure refinement.

| Parameter | Value | Reference |

| Chemical Formula | [Co(H₂O)₄Br₂]·2H₂O | [1] |

| Molar Mass | 326.83 g/mol | [2] |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/m | [1] |

| Unit Cell Dimensions | a = 11.0158(12) Åb = 7.1694(10) Åc = 6.9111(10) Åβ = 124.761(7)° | [1] |

| Unit Cell Volume | 448.4(1) ų | [1] |

| Z (Formula units per cell) | 2 | [1] |

| Calculated Density | 2.420 g/cm³ | [1] |

The Coordination Environment of the Cobalt(II) Ion

At the heart of the structure lies the Cobalt(II) ion, which exhibits a slightly distorted octahedral coordination geometry. The coordination sphere is composed of four oxygen atoms from the aqua ligands and two bromide ions[1].

-

Co-O Bond Length: The four equivalent cobalt-oxygen bonds have a measured distance of 2.081(2) Å[1].

-

Co-Br Bond Length: The two equivalent cobalt-bromine bonds are observed at a distance of 2.6048(5) Å[1].

The arrangement of these ligands around the central cobalt ion is crucial for understanding the electronic and magnetic properties of the compound. The presence of both water and bromide ligands in the first coordination sphere leads to a ligand field that dictates the d-orbital splitting and, consequently, the color and magnetic behavior of the complex.

Experimental Determination of the Crystal Structure: A Self-Validating Workflow

The determination of a crystal structure is a meticulous process that relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal. The following protocol outlines the key steps in a single-crystal X-ray diffraction experiment, with an emphasis on the rationale behind each stage.

Step-by-Step Experimental Protocol

-

Crystal Growth and Selection:

-

Procedure: High-quality single crystals of Cobalt(II) bromide hexahydrate are typically grown by slow evaporation of a saturated aqueous solution at room temperature.

-

Causality: The slow evaporation rate is critical to allow for the orderly deposition of molecules onto the growing crystal lattice, minimizing defects. A suitable crystal for diffraction should be of appropriate size (typically 0.1-0.3 mm in all dimensions) and free from cracks or other imperfections.

-

-

Crystal Mounting and Data Collection:

-

Procedure: A selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures. The mounted crystal is then placed in the X-ray beam of a diffractometer.

-

Causality: Precise mounting is essential for accurate data collection. The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

-

Data Processing and Structure Solution:

-

Procedure: The raw diffraction data is processed to correct for experimental factors and to extract the intensities of the individual reflections. These intensities are then used to determine the unit cell parameters and the space group. The structure is "solved" using computational methods (e.g., Patterson or direct methods) to generate an initial model of the atomic positions.

-

Causality: The symmetry of the diffraction pattern provides information about the crystal's space group. The positions of the diffraction spots are related to the size and shape of the unit cell. The intensities of the spots are proportional to the square of the structure factor amplitudes, which are in turn dependent on the arrangement of atoms within the unit cell.

-

-

Structure Refinement:

-

Procedure: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

-

Causality: The goal of refinement is to minimize the difference between the experimentally measured structure factors and those calculated from the model. The quality of the final structure is assessed using metrics such as the R-factor. A low R-factor indicates a good fit between the model and the data.

-

Visualizing the Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

The Role of Hydrogen Bonding

A crucial aspect of the crystal structure of Cobalt(II) bromide hexahydrate is the extensive network of hydrogen bonds. The aqua ligands and the water molecules of hydration act as both donors and acceptors of hydrogen bonds, linking the [Co(H₂O)₄Br₂] units and the bromide ions into a stable three-dimensional supramolecular architecture. This hydrogen bonding network is fundamental to the stability and physical properties of the crystalline solid.

Conclusion

The crystal structure of Cobalt(II) bromide hexahydrate, more accurately described as [Co(H₂O)₄Br₂]·2H₂O, is a well-defined system characterized by a monoclinic unit cell and an octahedrally coordinated cobalt center. Its determination through single-crystal X-ray diffraction provides a wealth of information that is indispensable for researchers in various scientific disciplines. A thorough understanding of its crystal structure, from the unit cell parameters to the intricacies of its hydrogen bonding network, is the foundation upon which further research into its properties and applications can be built. This guide has provided a comprehensive overview of this topic, grounded in authoritative crystallographic data and established experimental protocols, to empower researchers in their scientific endeavors.

References

Introduction: The Intricacies of Magnetism in Cobalt(II) Complexes

References

- 1. Synthesis, structural, and magnetic characterization of linear and bent geometry cobalt(II) and nickel(II) amido complexes: evidence of very large spin-orbit coupling effects in rigorously linear coordinated Co2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Field-Induced Slow Magnetic Relaxation in Mononuclear Cobalt(II) Complexes Decorated by Macrocyclic Pentaaza Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural, optical and magnetic properties of a new metal–organic CoII-based complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single-ion anisotropy and exchange coupling in cobalt( ii )-radical complexes: insights from magnetic and ab initio studies - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00914K [pubs.rsc.org]

- 6. Curie–Weiss law - Wikipedia [en.wikipedia.org]

- 7. [2304.08980] Electron correlation effects in paramagnetic cobalt [arxiv.org]

- 8. Curie Weiss Law: Formula, Applications & Limitations Explained [vedantu.com]

- 9. ijsrp.org [ijsrp.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. myphysicsclassroom.in [myphysicsclassroom.in]

- 14. Gouy's method of magnetic susceptibility | PPTX [slideshare.net]

- 15. sthcphy.wordpress.com [sthcphy.wordpress.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. scribd.com [scribd.com]

- 19. Cobalt(II) bromide - Wikipedia [en.wikipedia.org]

- 20. fizika.si [fizika.si]

- 21. researchgate.net [researchgate.net]

Introduction: The Significance of Cobalt(II) Bromide Solubility in Modern Chemistry

An In-depth Technical Guide to the Solubility of Cobalt(II) Bromide Hydrate in Organic Solvents

Cobalt(II) bromide (CoBr₂), particularly in its hydrated forms like cobalt(II) bromide hexahydrate (CoBr₂·6H₂O), is a compound of significant interest in chemical research and industrial applications. It serves as a crucial catalyst in a variety of organic syntheses, including C-C bond formations, oxidations, and polymerizations.[1][2] Its utility is profoundly influenced by its interaction with the reaction medium, making a thorough understanding of its solubility in non-aqueous, organic solvents a critical prerequisite for process optimization, catalyst design, and the development of novel synthetic methodologies.

This guide provides a detailed exploration of the principles governing the solubility of this compound in organic solvents, presents available solubility data, and outlines a robust experimental protocol for its determination. The narrative is structured to provide not just data, but a mechanistic understanding of the solute-solvent interactions at play, reflecting the complex interplay of coordination chemistry and physical solvent properties.

Part 1: Theoretical Framework for Solubility

The dissolution of an ionic, hydrated salt like CoBr₂·6H₂O in an organic solvent is a more complex process than simple dissolution in water. It is not merely a physical dispersion but a chemical process involving the disruption of the crystal lattice and the subsequent solvation of the ions. The primary principle governing this process is the chemical maxim, "like dissolves like," which, for ionic compounds, translates to a preference for polar solvents capable of stabilizing the resulting charged species.[3][4]

The Role of Solvent Polarity and Dielectric Constant

Polar solvents are effective at dissolving ionic compounds because their molecular dipoles can orient themselves around the cation (Co²⁺) and anion (Br⁻), creating a stabilizing solvation shell.[4][5] The dielectric constant of a solvent is a macroscopic measure of this ability to reduce the electrostatic attraction between ions. Solvents with higher dielectric constants are generally more effective at dissolving ionic salts.

However, for cobalt(II) bromide, the process is nuanced by its coordination chemistry. The Co²⁺ ion in the hexahydrate exists as the octahedral complex [Co(H₂O)₆]²⁺.[6] Dissolution in an organic solvent often involves the displacement of these coordinated water molecules by solvent molecules.

Coordination Chemistry and Solvatochromism

The solubility of this compound is intrinsically linked to the coordination chemistry of the cobalt(II) ion. Co²⁺ can exist in different coordination geometries, most commonly octahedral and tetrahedral, which are often distinguishable by their color.[7][8]

-

Octahedral Complexes: Typically pink or red, as seen in the aqueous [Co(H₂O)₆]²⁺ ion.[6]

-

Tetrahedral Complexes: Often intensely blue or green. The formation of tetrahedral species like [CoBr₂(solvent)₂] or [CoBr₄]²⁻ is favored in the presence of bromide ions and in solvents that are good ligands but may be sterically bulky.[7][9]

This phenomenon, known as solvatochromism (where the color of a solution depends on the solvent), is a powerful visual indicator of the underlying chemical interactions.[10] A color change from pink/red to blue upon dissolving this compound in an organic solvent suggests a shift in coordination from the octahedral aquo complex to a tetrahedral bromo-solvent complex.[8][11] This transformation is a key driver of solubility in many polar aprotic solvents.

The factors influencing these interactions are visually summarized in the diagram below.

Caption: Factors influencing the solubility of this compound.

Part 2: Solubility Data for Cobalt(II) Bromide in Organic Solvents

Quantitative solubility data for this compound in a wide range of organic solvents is sparse in readily available literature. However, qualitative descriptions and some specific quantitative values have been reported. The following table summarizes this information. Note that data often does not distinguish explicitly between the anhydrous and hydrated forms, but solubility in polar organic solvents is well-established for both.[12]

| Solvent Class | Solvent | Formula | Solubility | Notes & References |

| Alcohols | Methanol | CH₃OH | Soluble (58.6 g/100 cc at 30 °C) | Forms colored solutions, indicating complex formation.[13] |

| Ethanol | C₂H₅OH | Soluble (77.1 g/100 cc at 20 °C) | Readily soluble.[13] Solutions are typically blue.[11] | |

| Ketones | Acetone | (CH₃)₂CO | Soluble | Forms blue-colored solutions, indicative of tetrahedral [CoBr₂(acetone)₂] complexes.[11][12][14] |

| Esters | Methyl Acetate | CH₃COOCH₃ | Soluble | Solutions are reported to be blue.[11][13] |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble | [14][15] |

| Nitriles | Acetonitrile | CH₃CN | Soluble | A polar aprotic solvent known to form colored cobalt complexes.[7] |

| Amides | Dimethylformamide (DMF) | (CH₃)₂NCH | Soluble | A highly polar aprotic solvent; expected to be a good solvent. Studies on CoBr₂ ionization have been performed in DMF.[16] |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | Soluble | Spectrophotometric studies confirm complex formation and solubility.[16] |

Part 3: Experimental Protocol for Determining Solubility

This section provides a robust, self-validating methodology for determining the thermodynamic solubility of this compound in an organic solvent using the isothermal equilibrium method. This protocol is designed to ensure accuracy and reproducibility.

Principle

A surplus of the solid solute (CoBr₂·xH₂O) is equilibrated with the solvent in a tightly sealed vessel at a constant, precisely controlled temperature. The system is agitated until thermodynamic equilibrium is reached. A sample of the saturated supernatant is then carefully withdrawn, and its concentration is determined analytically.

Materials and Equipment

-

This compound (specify the hydrate, e.g., hexahydrate) of known high purity.

-

Anhydrous-grade organic solvent of interest.

-

Temperature-controlled shaker bath or jacketed reaction vessel with magnetic stirring and a circulating thermostat (accuracy ±0.1 °C).

-

Calibrated thermometer.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

UV-Vis Spectrophotometer or other suitable analytical instrument (e.g., for ICP-OES).

-

Tightly sealable glass vials or reaction vessels.

Step-by-Step Methodology

-

System Preparation:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.

-

Carefully add a known volume or mass of the organic solvent to each vial.

-

Seal the vials immediately and tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25.0 °C).

-

Begin agitation at a rate sufficient to keep the solid suspended but not so vigorous as to cause grinding of the crystals.

-

Causality Check (Trustworthiness): To ensure true equilibrium is reached, it is crucial to determine the time required. This is done by sampling at various time points (e.g., 4, 8, 12, 24, 48 hours). Equilibrium is confirmed when the measured concentration remains constant over at least two consecutive, extended time points. For crystalline solids, 24-48 hours is often sufficient.

-

-

Sampling:

-

Once equilibrium is established, stop agitation and allow the solid to settle for at least 30 minutes inside the temperature bath to maintain thermal equilibrium.

-

Carefully draw a sample of the clear supernatant using a pre-warmed (to the bath temperature) syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, tared vial. This step is critical to remove any microscopic solid particles.

-

Seal the vial and re-weigh it to determine the exact mass of the saturated solution withdrawn.

-

-

Analysis:

-

Gravimetric Method (Simple, for non-volatile solutes):

-

Carefully evaporate the solvent from the weighed sample under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to not decompose the salt (e.g., below 100 °C for the hexahydrate).[14]

-

Weigh the remaining solid residue.

-

Solubility ( g/100 g solvent) = [mass of residue / (mass of solution - mass of residue)] × 100.

-

-

Spectrophotometric Method (Preferred for colored compounds):

-

Quantitatively dilute the weighed sample of the saturated solution with the pure solvent in a volumetric flask to a concentration that falls within the linear range of a previously prepared calibration curve.

-

Measure the absorbance at the wavelength of maximum absorbance (λ_max) for the Co(II) complex in that solvent.

-

Calculate the concentration using the Beer-Lambert law and the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for all dilutions and the density of the solvent if needed.

-

-

-

Validation (Self-Validating System):

-

To confirm the result represents thermodynamic equilibrium, perform the experiment by approaching equilibrium from a supersaturated state. This can be achieved by preparing a saturated solution at a higher temperature (where solubility is typically greater) and then cooling it to the target temperature.[17] The system should precipitate the excess solid, and the final concentration should match the value obtained from the undersaturated approach.

-

Conclusion

The solubility of this compound in organic solvents is a complex phenomenon dictated by a balance between lattice energy, solvation energy, and the coordination preferences of the cobalt(II) ion. While generally soluble in polar organic solvents, the dissolution process is often a chemical reaction, leading to the formation of new coordination complexes, which can be visually observed through solvatochromism.[16] For researchers and drug development professionals, understanding these underlying principles is paramount for rationally selecting solvent systems to control reaction kinetics, catalyst activity, and product purity. The provided experimental protocol offers a reliable framework for generating the high-quality solubility data necessary for these advanced applications.

References

- 1. Cobalt(II) bromide - Wikipedia [en.wikipedia.org]

- 2. buy this compound Crystalline manufacturers - FUNCMATER [funcmater.com]

- 3. entri.app [entri.app]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. api.pageplace.de [api.pageplace.de]

- 7. researchgate.net [researchgate.net]

- 8. saudijournals.com [saudijournals.com]

- 9. Sciencemadness Discussion Board - Cobalt bromide complexes - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Solvatochromism - Wikipedia [en.wikipedia.org]

- 11. Page loading... [wap.guidechem.com]

- 12. COBALT(II) BROMIDE | 7789-43-7 [chemicalbook.com]

- 13. Cobalt dibromide | Br2Co | CID 24610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. COBALT(II) BROMIDE CAS#: 7789-43-7 [m.chemicalbook.com]

- 15. Cobalt chloride hexahydrate | 7791-13-1 [chemicalbook.com]

- 16. Solvent Effect on the Color of CoBr2 Solutions | Semantic Scholar [semanticscholar.org]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Spectroscopic Properties of Cobalt(II) Bromide Hydrate Solutions

This guide provides a comprehensive exploration of the spectroscopic properties of cobalt(II) bromide hydrate solutions, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the underlying coordination chemistry that governs the observable spectroscopic phenomena, offering field-proven insights into experimental design and data interpretation.

Introduction: The Coordination Chemistry of Cobalt(II) in Solution

Cobalt(II) bromide (CoBr₂) is an inorganic compound that, in its hydrated form, readily dissolves in water and other polar solvents.[1][2] The spectroscopic behavior of these solutions is not static; it is a dynamic reflection of a fascinating equilibrium between different coordination complexes of the cobalt(II) ion. The Co²⁺ ion, with its d⁷ electron configuration, can exist in various coordination geometries, most commonly octahedral and tetrahedral.[3] This structural flexibility is the cornerstone of its rich spectroscopic properties.

In aqueous solutions with low bromide concentrations, the cobalt(II) ion is typically surrounded by six water molecules, forming the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺. This complex has an octahedral geometry and imparts a characteristic pink or red color to the solution.[4][5] However, the introduction of bromide ions (from the CoBr₂ salt or other sources) initiates a ligand exchange process, leading to the formation of bromido-complexes.

The most significant equilibrium, and the one that dictates the most dramatic spectroscopic changes, is the one between the pink octahedral species and a blue tetrahedral species, the tetrabromocobaltate(II) ion, [CoBr₄]²⁻.[6][7] This equilibrium is highly sensitive to external conditions, a phenomenon that can be harnessed for various analytical applications.

The Octahedral-Tetrahedral Equilibrium: A Spectroscopic Tug-of-War

The reversible reaction between the two primary cobalt(II) species in a bromide-containing aqueous solution can be represented as:

[Co(H₂O)₆]²⁺ (aq, pink) + 4 Br⁻ (aq) ⇌ [CoBr₄]²⁻ (aq, blue) + 6 H₂O (l)

This equilibrium is governed by Le Chatelier's principle, and its position can be shifted by altering the concentration of reactants or products, or by changing the temperature.[8] The spectroscopic manifestation of this shift is a change in the solution's color, a property known as chromotropism.

dot

Caption: Factors influencing the cobalt(II) complex equilibrium in solution.

Causality of Experimental Choices: Manipulating the Equilibrium

-

Concentration Effects (Halochromism): Increasing the concentration of bromide ions in the solution will, according to Le Chatelier's principle, shift the equilibrium to the right, favoring the formation of the blue [CoBr₄]²⁻ complex. This is why concentrated solutions of cobalt(II) bromide often appear blue, while dilute solutions are pink.

-

Temperature Effects (Thermochromism): The conversion from the octahedral to the tetrahedral complex is an endothermic process (ΔH is positive).[6][9] Therefore, increasing the temperature of the solution provides the necessary energy to favor the formation of the blue tetrahedral complex.[8][10] Conversely, cooling the solution will shift the equilibrium back to the left, favoring the pink octahedral species.[10] This thermochromic behavior is a hallmark of cobalt(II) halide solutions.

-

Solvent Effects (Solvatochromism): The polarity of the solvent plays a crucial role. Water is a highly polar solvent and effectively solvates the ions, stabilizing the hexaaquacobalt(II) complex. In less polar organic solvents (e.g., alcohols, acetone), the formation of the less polar tetrahedral [CoBr₄]²⁻ complex is favored.[11][12] This is because the tetrahedral complex is less effectively solvated by polar molecules, making its formation more entropically favorable in less polar environments.

UV-Visible Spectroscopic Signatures

The distinct colors of the cobalt(II) complexes arise from their different d-d electronic transitions, which absorb light in the visible region of the electromagnetic spectrum. A UV-Visible spectrophotometer can quantify these differences, providing a powerful tool for analysis.

The electronic transitions in d-metal complexes are governed by the ligand field theory. The ligands surrounding the central metal ion split the d-orbitals into different energy levels. For an octahedral complex like [Co(H₂O)₆]²⁺, the splitting is smaller, resulting in the absorption of lower-energy light (in the green-yellow region), and the transmission of red and blue light, which we perceive as pink.[4] The tetrahedral complex, [CoBr₄]²⁻, experiences a different d-orbital splitting, leading to more intense absorption of higher-energy light (in the orange-red region), resulting in the transmission of blue light.[4]

| Complex Species | Coordination Geometry | Color | Typical λ_max (nm) | Molar Absorptivity (ε) |

| [Co(H₂O)₆]²⁺ | Octahedral | Pink | ~515 - 540 | Low (~5 L mol⁻¹ cm⁻¹) |

| [CoBr₄]²⁻ | Tetrahedral | Blue | ~625 - 725 | High (~600-800 L mol⁻¹ cm⁻¹) |

Note: The exact λ_max and molar absorptivity values can vary depending on the specific solvent, temperature, and ionic strength of the solution.[4][13]

The significant difference in molar absorptivity between the two species is noteworthy. The tetrahedral complex, lacking a center of symmetry, has Laporte-allowed electronic transitions, leading to much more intense absorption bands compared to the centrosymmetric octahedral complex, whose transitions are Laporte-forbidden. This makes spectrophotometry an extremely sensitive method for detecting the formation of the tetrahedral species.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Preparation of a Cobalt(II) Bromide Stock Solution

Objective: To prepare a standardized stock solution of cobalt(II) bromide for subsequent spectroscopic analysis.

Methodology:

-

Weighing: Accurately weigh approximately 3.27 g of cobalt(II) bromide hexahydrate (CoBr₂·6H₂O, Molar Mass: 326.74 g/mol ).[1] Causality: Using the hexahydrate is often more convenient as the anhydrous form is highly hygroscopic.[1]

-

Dissolution: Transfer the weighed solid to a 100 mL volumetric flask. Add approximately 50 mL of deionized water and swirl gently to dissolve the solid completely. The solution should appear pink.

-

Dilution to Volume: Once the solid is fully dissolved and the solution is at room temperature, carefully add deionized water to the calibration mark on the volumetric flask.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous. This will be your ~0.1 M stock solution.

Spectrophotometric Analysis and Demonstration of Chromotropism

Objective: To observe the effects of bromide concentration and temperature on the UV-Vis spectrum of the cobalt(II) solution.

Materials:

-

Cobalt(II) bromide stock solution (~0.1 M)

-

Saturated potassium bromide (KBr) solution

-

Cuvettes (quartz or glass)

-

UV-Visible Spectrophotometer

-

Water baths (one hot, one ice-cold)

Workflow Diagram:

dot

Caption: Experimental workflow for spectroscopic analysis of Co(II)Br₂.

Step-by-Step Protocol:

-

Blanking the Spectrophotometer: Fill a cuvette with deionized water to use as a blank. Place it in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 400-800 nm).

-

Room Temperature Scans:

-

Sample 1 (Stock Solution): Rinse and fill a cuvette with the ~0.1 M CoBr₂ stock solution. Place it in the spectrophotometer and record the absorbance spectrum. The solution should be pink, and you should observe a broad peak around 515-540 nm.

-

Sample 2 (High Bromide): In a small test tube, mix 2 mL of the CoBr₂ stock solution with 1 mL of saturated KBr solution. The solution should turn a shade of violet or blue. Rinse and fill a cuvette with this solution and record its spectrum. You should see a decrease in the peak around 515 nm and the emergence of a more intense, structured peak in the 600-750 nm region.

-

-

Thermochromism Demonstration:

-

Take the cuvette containing the original stock solution (Sample 1).

-

Heating: Place the cuvette in a hot water bath (e.g., 80-90°C) for a few minutes.[8] The solution will turn blue.[10] Quickly wipe the cuvette and place it in the spectrophotometer to record the spectrum. The spectrum should now resemble that of Sample 2.

-

Cooling: Place the same cuvette in an ice-water bath. The solution will revert to its original pink color.[8][10] Record the spectrum again; it should match the initial spectrum of the stock solution.

-

Trustworthiness and Self-Validation: The reversibility of the color and spectral changes upon heating and cooling provides a robust internal validation of the equilibrium phenomenon.[8] The correlation between the visual color change and the measured spectral shifts confirms the relationship between the macroscopic properties and the underlying molecular structures.

Conclusion: From Fundamental Principles to Practical Applications

The spectroscopic properties of this compound solutions offer a visually striking and pedagogically valuable example of chemical equilibrium and ligand field theory. For the research and development scientist, understanding this system provides more than just a colorful demonstration. The sensitivity of the Co(II) coordination environment to its local environment can be exploited in various ways, including:

-

Moisture indicators: The color change from blue (anhydrous) to pink (hydrated) is the basis for moisture indicators in desiccants like silica gel.[5]

-

Temperature sensors: The thermochromic properties can be utilized in simple temperature-sensing applications.

-

Solvent polarity probes: The solvatochromic shifts can be used to estimate the polarity of non-aqueous solvent systems.

By grounding our observations in the fundamental principles of coordination chemistry and applying rigorous spectrophotometric techniques, we can fully characterize and leverage the dynamic nature of cobalt(II) bromide solutions for a range of scientific applications.

References

- 1. Cobalt(II) bromide - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]

- 5. Cobalt compounds - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. The equilibrium between two coloured cobalt species | Demonstration | RSC Education [edu.rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. E720: Effect of temperature - [Co(H2O)6]^2+/[CoCl4]^2- | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

A Comprehensive Technical Guide to the Hygroscopic Nature and Handling of Anhydrous Cobalt(II) Bromide

Abstract

Anhydrous Cobalt(II) bromide (CoBr₂) is a versatile inorganic compound with significant applications in catalysis, organic synthesis, and materials science.[1][2] Its utility is intrinsically linked to its anhydrous state, making a thorough understanding of its hygroscopic nature and meticulous handling protocols paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the properties of anhydrous CoBr₂, the dynamics of its hydration, and comprehensive, field-proven methodologies for its storage, handling, and dehydration. The protocols described herein are designed to be self-validating, ensuring the integrity of experiments where anhydrous conditions are critical.

The Critical Role of Anhydrous Cobalt(II) Bromide in Scientific Research

Anhydrous Cobalt(II) bromide serves as a powerful Lewis acid catalyst in a multitude of organic reactions, including carbon-carbon and carbon-heteroatom bond formations, cyclizations, and polymerization reactions.[2][3] Its efficacy in these applications is directly dependent on its ability to accept electron pairs, a property that is severely compromised by the presence of water molecules. Water, a Lewis base, readily coordinates with the cobalt center, diminishing its catalytic activity and potentially leading to unwanted side reactions. Therefore, maintaining the anhydrous state of CoBr₂ is not merely a matter of procedural formality but a critical determinant of experimental success and reproducibility. Beyond catalysis, anhydrous CoBr₂ is also utilized in the synthesis of other cobalt-containing compounds and magnetic materials.[3][4]

The Hygroscopic Nature of Cobalt(II) Bromide: A Double-Edged Sword

The very property that makes anhydrous Cobalt(II) bromide a potent catalyst—its strong affinity for electron donors—also renders it highly susceptible to moisture absorption from the atmosphere. This hygroscopic nature is a key characteristic that demands careful management.

The Mechanism of Hydration and Visual Indicators

Anhydrous Cobalt(II) bromide is a vibrant green crystalline solid.[5][6] Upon exposure to moist air, it readily absorbs water molecules, leading to a distinct and visually apparent color change. This transformation serves as a built-in indicator of the compound's hydration state, a feature that can be leveraged for quick qualitative assessment. The compound deliquesces in moist air, forming a red solution.[4][6]

The hydration process occurs in stages, with different hydrated forms exhibiting unique colors:

This colorimetric transition is a reversible chemical reaction, a principle that is also famously observed with the analogous cobalt(II) chloride.

Quantitative Data on Hydration and Dehydration

The transition between the different hydrated states is temperature-dependent. Understanding these thermal thresholds is crucial for both preventing unwanted hydration and for intentionally dehydrating the compound.

| Compound | Molecular Formula | Color | Transition Temperature |

| Anhydrous Cobalt(II) Bromide | CoBr₂ | Green | N/A |

| Cobalt(II) Bromide Dihydrate | CoBr₂·2H₂O | Purple | Forms from hexahydrate at 100°C[5] |

| Cobalt(II) Bromide Hexahydrate | CoBr₂·6H₂O | Red-purple | Decomposes to dihydrate at 100°C[5] |

Table 1: Hydration States of Cobalt(II) Bromide and Their Properties.

The anhydrous form melts at 678 °C.[5][8] The hexahydrate loses four water molecules at 100 °C to form the dihydrate, and further heating to 130 °C yields the anhydrous form.[5]

Best Practices for Handling and Storage of Anhydrous Cobalt(II) Bromide

The cornerstone of successfully utilizing anhydrous CoBr₂ is a stringent set of handling and storage protocols designed to minimize exposure to atmospheric moisture.

Essential Storage Conditions

To maintain its anhydrous state, Cobalt(II) bromide must be stored in a cool, dry, and well-ventilated place.[9] The container must be tightly sealed to prevent the ingress of moisture.[9] For long-term storage, the use of a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide) is highly recommended. It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, particularly for highly sensitive applications.

Laboratory Handling Workflow: A Self-Validating System

The following workflow is designed to ensure that anhydrous CoBr₂ is handled in a manner that preserves its integrity from storage to reaction vessel.

-

Work Area Preparation: Whenever possible, handle anhydrous CoBr₂ in a glove box with a dry, inert atmosphere. If a glove box is unavailable, work quickly and efficiently in a well-ventilated fume hood with low ambient humidity.

-

Pre-Drying of Glassware: All glassware and equipment that will come into contact with the anhydrous CoBr₂ must be rigorously dried. This is typically achieved by oven-drying at a temperature above 120°C for several hours and then allowing the items to cool in a desiccator.

-

Inert Gas Purging: Before dispensing the CoBr₂, purge the reaction vessel and any transfer apparatus with a dry, inert gas like nitrogen or argon.

-

Equilibration: Allow the sealed container of anhydrous CoBr₂ to reach ambient temperature before opening to prevent condensation of moisture from the air onto the cold solid.

-

Rapid Weighing and Transfer: Weigh the required amount of CoBr₂ as quickly as possible. If working outside of a glove box, have all necessary equipment ready to minimize exposure time.

-

Immediate Sealing: Immediately and securely reseal the main container of anhydrous CoBr₂ after dispensing.

Diagram 1: Recommended workflow for handling anhydrous Cobalt(II) bromide.

Safety Precautions and Personal Protective Equipment (PPE)

Cobalt(II) bromide is a hazardous substance and must be handled with appropriate safety measures.

Health Hazards

-

Toxicity: Harmful if swallowed.[10]

-

Irritation: Causes skin and serious eye irritation.[10]

-

Sensitization: May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[10]

-

Carcinogenicity: Suspected of causing cancer.[11]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin exposure.[10]

-

Respiratory Protection: In case of inadequate ventilation or when handling large quantities, wear a suitable respiratory protection.[10]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling Cobalt(II) bromide.[9][10]

Dehydration of Hydrated Cobalt(II) Bromide: Restoring Anhydrous Conditions

Should anhydrous Cobalt(II) bromide become hydrated, it is possible to regenerate the anhydrous form through careful heating.

Thermal Dehydration Protocol

-

Apparatus Setup: Place the hydrated Cobalt(II) bromide (red-purple crystals) in a suitable heat-resistant vessel, such as a porcelain crucible or a round-bottom flask.

-

Heating: Gently heat the sample in a fume hood or under a vacuum. A temperature of 130°C is sufficient to drive off the water of crystallization.[5]

-

Visual Confirmation: The color of the compound will change from red-purple to purple (dihydrate) and finally to a vibrant green, indicating the formation of the anhydrous salt.[4][5][6]

-

Cooling and Storage: Once the green color is uniform and stable, allow the anhydrous CoBr₂ to cool to room temperature in a desiccator to prevent rehydration. Once cooled, immediately transfer it to a tightly sealed container for storage.

Diagram 2: The reversible hydration and dehydration process of Cobalt(II) bromide.

Conclusion

The successful application of anhydrous Cobalt(II) bromide in research and development hinges on a comprehensive understanding of its hygroscopic properties and the implementation of meticulous handling and storage protocols. By recognizing the visual cues of hydration, adhering to stringent environmental controls, and employing appropriate safety measures, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible experimental outcomes. The self-validating nature of the described protocols, grounded in the fundamental chemistry of Cobalt(II) bromide, provides a robust framework for its effective use in demanding scientific applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. buy Cobalt(II) bromide hydrate Crystalline manufacturers - FUNCMATER [funcmater.com]

- 3. Buy Cobaltous bromide | 7789-43-7 [smolecule.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Cobalt(II) bromide - Wikipedia [en.wikipedia.org]

- 6. COBALT(II) BROMIDE | 7789-43-7 [chemicalbook.com]

- 7. Cobalt dibromide | Br2Co | CID 24610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cobalt (II) Bromide Anhydrous (CoBr2), CAS No: 7789-43-7 [axiomchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.nl [fishersci.nl]

An In-Depth Technical Guide to the Molecular Geometry of trans-[CoBr₂(H₂O)₄]

This guide provides a comprehensive technical overview of the molecular geometry, electronic structure, and key physicochemical properties of trans-dibromotetraaquacobalt(II), trans-[CoBr₂(H₂O)₄]. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and electronic characteristics of cobalt(II) coordination complexes.

Introduction: The Significance of Cobalt(II) Complexes

Cobalt is an essential trace element and the metallic core of vitamin B12. In its +2 oxidation state, cobalt forms a diverse array of coordination complexes with significant applications in catalysis, materials science, and as precursors in synthetic chemistry. The specific geometry and electronic configuration of these complexes dictate their reactivity, magnetic properties, and spectral signatures. The compound trans-[CoBr₂(H₂O)₄] serves as a quintessential example of a pseudo-octahedral Co(II) complex, offering a valuable model for understanding the interplay of ligand field effects, isomerism, and the Jahn-Teller phenomenon.

Molecular Geometry and Stereochemistry

The complex trans-[CoBr₂(H₂O)₄] features a central cobalt(II) ion coordinated to four water molecules and two bromide ions. The spatial arrangement of these ligands around the cobalt center defines its molecular geometry.

Octahedral Coordination Environment

The six ligands—four aqua (H₂O) and two bromo (Br⁻)—arrange themselves around the Co(II) ion to form a pseudo-octahedral geometry. In an ideal octahedral geometry, all ligand positions are equivalent, and the bond angles between adjacent ligands are 90°.

The trans Isomer

The prefix "trans" specifies the stereochemistry of the two bromide ligands. In this configuration, the bromide ions occupy positions on opposite sides of the central cobalt ion, resulting in a Br-Co-Br bond angle of approximately 180°. The four water molecules lie in a plane, referred to as the equatorial plane, with the bromide ions positioned at the axial sites. This arrangement belongs to the D₄h point group, assuming an ideal octahedral geometry.

Diagram: Molecular Structure of trans-[CoBr₂(H₂O)₄]

A Technical Guide to the Hydrochromic Properties of Cobalt(II) Bromide: From Coordination Chemistry to Practical Application

Abstract

Cobalt(II) bromide (CoBr₂) is an inorganic compound renowned for its distinct and reversible color change in response to varying hydration states. This phenomenon, known as hydrochromism, is rooted in fundamental principles of coordination chemistry and ligand field theory. In its anhydrous form, CoBr₂ is a vibrant green solid, while its hydrated forms, notably the hexahydrate, are reddish-purple.[1] This dramatic chromatic shift is a direct consequence of changes in the coordination geometry and the nature of the ligands surrounding the central cobalt(II) ion. This technical guide provides an in-depth exploration of the physicochemical properties of cobalt(II) bromide's various hydrates, delves into the theoretical underpinnings of its color changes using Ligand Field Theory, presents detailed experimental protocols for observing and analyzing these transitions, and discusses its practical applications, particularly its use as a reliable humidity indicator. This document is intended for researchers, chemists, and material scientists seeking a comprehensive understanding of this fascinating material.

Physicochemical Properties of Cobalt(II) Bromide Hydrates

Cobalt(II) bromide can exist in several hydration states, each possessing unique physical and chemical properties. The most common forms are the anhydrous salt (CoBr₂), the dihydrate (CoBr₂·2H₂O), and the hexahydrate (CoBr₂·6H₂O).[1][2] The transition between these states is typically induced by changes in ambient humidity or direct heating.[1]

The anhydrous form is a green, crystalline solid that is highly hygroscopic; it readily absorbs moisture from the atmosphere to form the hydrated species.[1][3] The most stable hydrate at room temperature is the hexahydrate, which appears as red-purple crystals.[1][4] The intermediate dihydrate, formed by heating the hexahydrate, is purple.[3][5]

| Property | Anhydrous Cobalt(II) Bromide | Cobalt(II) Bromide Dihydrate | Cobalt(II) Bromide Hexahydrate |

| Chemical Formula | CoBr₂ | CoBr₂·2H₂O | CoBr₂·6H₂O |

| Molar Mass | 218.74 g/mol [6] | 254.77 g/mol | 326.83 g/mol [7] |

| Appearance | Bright green crystals[1][6] | Purple crystals[3] | Red-purple crystals[1][4] |

| Density | 4.909 g/cm³[1][6] | Not well-documented | 2.46 g/cm³[1][8] |

| Melting Point | 678 °C (1252 °F)[1] | Decomposes at 100 °C to anhydrous[1] | 47 °C (dehydrates)[1][8] |

| Crystal Structure | Rhombohedral[1][9] | - | Monoclinic |

| Coordination Geometry | Octahedral (in solid state)[9] | - | Octahedral[1] |

The Theoretical Basis of Color: A Ligand Field Theory Perspective

The striking color changes of cobalt(II) bromide are governed by the electronic structure of the central Co²⁺ ion and how it is influenced by the surrounding molecules, or ligands. Ligand Field Theory (LFT), an extension of crystal field theory, provides a robust model for explaining these observations by considering the interactions between the metal's d-orbitals and the orbitals of the ligands.[10][11][12]

The cobalt(II) ion has a d⁷ electron configuration.[13] In an isolated, gaseous ion, the five d-orbitals are degenerate (have the same energy). However, when ligands approach to form a coordination complex, this degeneracy is lifted. The pattern of splitting depends directly on the geometry of the complex.

The Hexahydrate State: Octahedral Coordination

In the hexahydrate form, CoBr₂·6H₂O, the cobalt ion is not directly bonded to the bromide ions. Instead, it forms the complex cation [Co(H₂O)₆]²⁺, where six water molecules act as ligands, arranging themselves in an octahedral geometry around the Co²⁺ ion.[13] The bromide ions act as counter-ions in the crystal lattice.

In this octahedral field, the d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²).[14] The energy difference between these sets is denoted as Δo (the octahedral splitting energy). The color of the complex arises from the absorption of light that promotes an electron from the t₂g to the eg level. For [Co(H₂O)₆]²⁺, Δo corresponds to the energy of photons in the yellow-green region of the visible spectrum. Consequently, the complex absorbs this light and transmits its complementary colors, which we perceive as reddish-purple.[13]

The Anhydrous State: Change in Ligands and Geometry

Upon dehydration, the water ligands are removed, and the bromide ions coordinate directly to the Co²⁺ center. While the solid-state crystal structure of anhydrous CoBr₂ features edge-sharing CoBr₆ octahedra, its behavior in various contexts, including its characteristic green color, is often explained by a change towards a tetrahedral coordination geometry, especially in solution or when complexed.[9][15]

In a tetrahedral field, the d-orbital splitting pattern is inverted and smaller compared to an octahedral field. The orbitals split into a lower-energy e set and a higher-energy t₂ set. This energy gap, Δt, is significantly smaller than Δo.

The spectrochemical series ranks ligands according to their ability to split the d-orbitals. Water (H₂O) is a stronger-field ligand than bromide (Br⁻).[14] This means that:

-

[Co(H₂O)₆]²⁺ (Octahedral): H₂O ligands cause a relatively large Δo, requiring higher-energy photons (shorter wavelength, e.g., yellow-green) for electron transition, resulting in a transmitted pink/red color.

-

[CoBr₄]²⁻ (Tetrahedral, conceptual): Br⁻ ligands cause a much smaller Δt, requiring lower-energy photons (longer wavelength, e.g., red-orange) for transition, resulting in a transmitted green/blue color.

This fundamental change in ligand environment and coordination geometry is the direct cause of the shift from reddish-purple to green.

Experimental Protocols